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1,2,3,4,6,7,8,9-Octahydrophenazine is an organic compound with the molecular formula and a molecular weight of 188.26 g/mol. It is characterized by a bicyclic structure that contains two nitrogen atoms within its framework. This compound belongs to the phenazine family and exhibits significant structural complexity due to its multiple saturated carbon rings. Its systematic name reflects its octahydro configuration, indicating the saturation of its carbon rings. The compound is known for its potential applications in various fields, including materials science and biochemistry .
These reactions highlight its versatility as a precursor in synthetic organic chemistry.
The synthesis of 1,2,3,4,6,7,8,9-Octahydrophenazine can be achieved through various methods:
These methods reflect ongoing efforts to develop efficient synthetic routes for this compound.
1,2,3,4,6,7,8,9-Octahydrophenazine has several applications:
These applications underscore its significance across multiple scientific domains.
Several compounds share structural similarities with 1,2,3,4,6,7,8,9-Octahydrophenazine. Here are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Phenazine | Bicyclic aromatic | Known for its strong electron acceptor properties. |
| 1-Hydroxyphenazine | Hydroxylated derivative | Exhibits enhanced solubility and reactivity. |
| 5-Methylphenazine | Methylated derivative | Shows altered biological activity compared to phenazine. |
| 9-Aminoacridine | Amino-substituted | Known for its intercalating properties in DNA. |
These compounds illustrate the diversity within the phenazine family while highlighting the unique saturation and structural features of 1,2,3,4,6,7,8,9-Octahydrophenazine that may influence its chemical behavior and biological activity.
1,2,3,4,6,7,8,9-Octahydrophenazine represents a saturated derivative of the phenazine family, characterized by its unique bicyclic structure containing two nitrogen atoms within a fully hydrogenated framework [1] . The compound exhibits distinctive physicochemical properties that differentiate it from its aromatic counterparts while maintaining structural integrity across various environmental conditions.